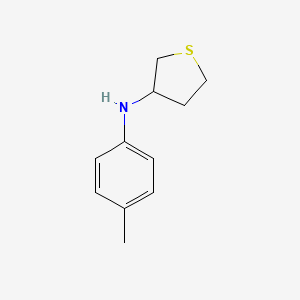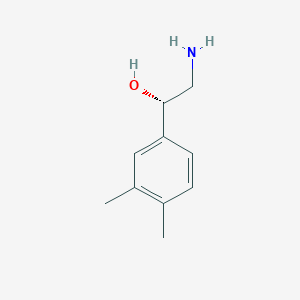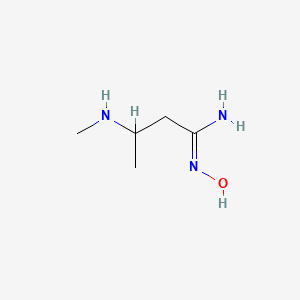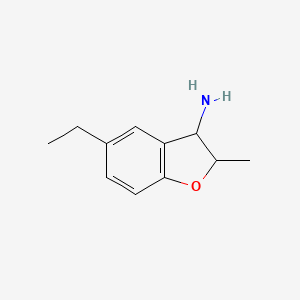
N-(4-methylphenyl)thiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol It is a heterocyclic amine that contains a thiolane ring substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)thiolan-3-amine typically involves the reaction of 4-methylbenzenethiol with an appropriate amine precursor under controlled conditions. One common method involves the use of a thiolane ring precursor, which is reacted with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses .
Comparación Con Compuestos Similares
N-(4-methylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(4-fluoro-2-methylphenyl)thiolan-3-amine: Similar structure but with a fluorine substitution, which may alter its chemical and biological properties.
This compound derivatives: Various derivatives with different substituents on the thiolane ring or phenyl group, leading to diverse chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for the synthesis of complex molecules. Additionally, its potential biological activities make it a promising candidate for further investigation in medicinal chemistry and other applications.
Propiedades
Fórmula molecular |
C11H15NS |
|---|---|
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)12-11-6-7-13-8-11/h2-5,11-12H,6-8H2,1H3 |
Clave InChI |
HNCCRRFVQNLKOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2CCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)


![4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)


![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)


![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13305992.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)

